3-[(4-Methylcyclohexyl)oxy]azetidine
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Overview
Description
3-[(4-Methylcyclohexyl)oxy]azetidine is an organic compound with the molecular formula C10H19NO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylcyclohexyl)oxy]azetidine can be achieved through several methods. . This reaction is performed under photochemical conditions and is highly efficient for the synthesis of functionalized azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylcyclohexyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-[(4-Methylcyclohexyl)oxy]azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-[(4-Methylcyclohexyl)oxy]azetidine involves its interaction with molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application and the biological system in which the compound is used. For example, in medicinal chemistry, it may act by inhibiting or activating specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methoxybenzyl)oxy]azetidine
- 1-Benzhydryl-3-(4-methoxyphenoxy)azetidine
- 1-Benzhydryl-3-(4-fluorophenoxy)azetidine
- 3-isopropoxy-azetidine
Uniqueness
3-[(4-Methylcyclohexyl)oxy]azetidine is unique due to its specific structural features, such as the presence of a methylcyclohexyl group. This structural uniqueness can impart distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-(4-methylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C10H19NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h8-11H,2-7H2,1H3 |
InChI Key |
BKPFOOCBOVRFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC2CNC2 |
Origin of Product |
United States |
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